molecular formula C10H8INO2 B6151004 methyl 4-iodo-1H-indole-2-carboxylate CAS No. 1934418-77-5

methyl 4-iodo-1H-indole-2-carboxylate

Cat. No.: B6151004
CAS No.: 1934418-77-5
M. Wt: 301.1
InChI Key:
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Description

Methyl 4-iodo-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-iodo-1H-indole-2-carboxylate typically involves the iodination of methyl 1H-indole-2-carboxylate. One common method includes the use of iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The carboxylate group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a palladium catalyst.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted indoles, depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized indole derivatives.

    Reduction Reactions: Products include reduced forms of the carboxylate group, such as alcohols or aldehydes.

Scientific Research Applications

Methyl 4-iodo-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-iodo-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring system is known to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-indole-2-carboxylate: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    Methyl 4-bromo-1H-indole-2-carboxylate: Similar in structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.

    Methyl 4-chloro-1H-indole-2-carboxylate:

Uniqueness

Methyl 4-iodo-1H-indole-2-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Properties

CAS No.

1934418-77-5

Molecular Formula

C10H8INO2

Molecular Weight

301.1

Purity

95

Origin of Product

United States

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